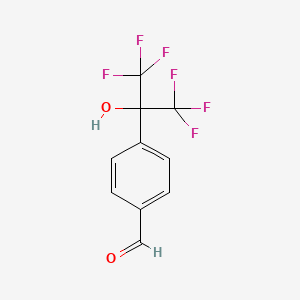

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde

Description

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a hexafluoro-2-hydroxypropan-2-yl substituent at the para position of the benzaldehyde ring. This compound is notable for its strong electron-withdrawing properties due to the six fluorine atoms and hydroxyl group on the propan-2-yl chain, which enhance its stability and reactivity in synthetic applications. It serves as a critical precursor in medicinal chemistry, particularly in the synthesis of cinnamide derivatives like YLT26, a compound demonstrated to induce apoptosis in breast cancer cells via ROS-mitochondrial pathways .

Properties

IUPAC Name |

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-5,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXKQNQVIFBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the production of high-purity 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid.

Reduction: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde involves its interaction with various molecular targets. The hexafluoro groups enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxypropan-2-yl moiety can engage in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzaldehyde Derivatives

Key Observations :

- The hexafluoro-hydroxypropan-2-yl group in the target compound provides exceptional electron-withdrawing effects, surpassing chloro- or trifluoromethyl-substituted analogs . This enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., in Knoevenagel condensations).

- Compared to hydroxyl-substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde), the fluorinated derivative exhibits greater oxidative stability and lipophilicity, improving its utility in hydrophobic drug intermediates .

Key Observations :

- The target compound’s fluorine-rich structure enables efficient synthesis of bioactive cinnamides under mild conditions (e.g., piperidine/pyridine catalysis), as seen in YLT26 production .

- In contrast, hydroxyl-substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) require stronger bases (e.g., aqueous NaOH) for chalcone synthesis, with slower kinetics due to reduced electrophilicity .

Key Observations :

- Derivatives of the target compound exhibit potent anticancer activity due to the synergistic effects of fluorine (enhanced cellular uptake) and the hydroxyl group (hydrogen bonding with biological targets) .

- Non-fluorinated analogs (e.g., methoxy-substituted cinnamides) show divergent mechanisms, such as microtubule disruption, highlighting the unique role of fluorination in modulating biological pathways .

Biological Activity

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde

- Molecular Formula : C10H8F6O

- Molecular Weight : 292.16 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can enhance antimicrobial properties. The hexafluoro group may contribute to increased membrane permeability in bacterial cells, leading to enhanced efficacy against various pathogens .

- Antioxidant Properties : The presence of the hydroxyl group in the structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases .

- Anticancer Potential : Preliminary studies indicate that similar fluorinated benzaldehyde derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways .

The biological activity of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the hexafluoro group may facilitate interaction with lipid membranes, affecting cellular uptake and activity.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to generate ROS upon metabolic activation, leading to oxidative damage in target cells .

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Enhanced activity against Gram-positive bacteria | |

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Induction of apoptosis in colorectal cancer cells |

Case Study Example

A study published in 2022 investigated the effects of various fluorinated benzaldehyde derivatives on human cancer cell lines. It was found that compounds with similar structural motifs significantly reduced cell viability and induced apoptosis through caspase activation pathways. This highlights the potential for further development of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzaldehyde as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.